Gnidilatidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gnidilatidin is a daphnane diterpenoid compound derived from the flowers of Daphne genkwa. It is known for its extensive anti-tumor activity and has been studied for its potential in cancer treatment. This compound is a DNA-damaging agent with oral activity and has shown promising results in inhibiting metastasis-associated genes without cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gnidilatidin is typically isolated from natural sources such as the flowers of Daphne genkwa. The extraction process involves drying the flower buds, followed by solvent extraction and purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Daphne genkwa, followed by purification processes to obtain the compound in its pure form. The use of advanced chromatographic methods ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Gnidilatidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Gnidilatidin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying daphnane diterpenoids and their chemical properties.
Biology: Investigated for its effects on gene expression and cellular pathways.
Medicine: Explored for its potential in cancer treatment, particularly in inhibiting metastasis and tumor growth.
Mechanism of Action
Gnidilatidin exerts its effects by binding to protein kinase C and possibly to the DNA-binding enzyme topoisomerase 1. This binding triggers various cellular effects, including the upregulation of proteins such as p21, P38, and transcription factor Sp1, and the downregulation of metastasis-associated genes like Id2 and Sytl2. These molecular interactions lead to the inhibition of tumor cell migration, adhesion, and invasion .
Comparison with Similar Compounds
- Yuanhuacin
- Yuanhuadin
- Yuanhuafin
- Yuanhuagin
- Yuanhuahin
- Yuanhuajin
- Yuanhualin
- Yuanhuamin
- Yuanhuapin
- Yuanhuatin
Gnidilatidin stands out due to its specific molecular interactions and its potential for use in cancer therapy, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSGRJNIABXQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.